molecular formula C8H11N3O B1454253 N-Methyl-4-(methylamino)picolinamide CAS No. 1065074-98-7

N-Methyl-4-(methylamino)picolinamide

Cat. No.: B1454253
CAS No.: 1065074-98-7
M. Wt: 165.19 g/mol
InChI Key: YKMVOSKHDGRIPD-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of N-Methyl-4-(methylamino)picolinamide emerged from the broader historical context of picolinamide chemistry research. Picolinic acid derivatives have been recognized as important chemical entities since their initial characterization in the early 20th century. The systematic exploration of picolinamide modifications gained significant momentum during the expansion of heterocyclic chemistry research programs in the latter half of the 20th century. The specific synthesis and characterization of this compound represents a more recent development within this historical progression, reflecting advanced synthetic methodologies and analytical capabilities.

The compound's emergence in scientific literature coincides with increased interest in methylamino-substituted pyridine derivatives as potential pharmaceutical intermediates and research tools. Historical precedents for similar compounds can be traced through patent literature and synthetic methodology papers that explored various substitution patterns on the picolinamide scaffold. The development of this particular compound reflects the evolution of organic synthesis techniques that enable precise control over substitution patterns on heterocyclic ring systems.

Research into picolinamide derivatives has been driven by their versatility as ligands in coordination chemistry and their potential biological activities. The historical context reveals a progression from simple picolinic acid derivatives to more complex substituted variants, with this compound representing a sophisticated example of modern synthetic chemistry achievements. This development trajectory demonstrates the continuous refinement of synthetic strategies to access specific molecular architectures with desired properties.

Nomenclature and Structural Classification

This compound belongs to the heterocyclic amide class of organic compounds, specifically classified as a substituted pyridine derivative. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the compound formally designated as N-methyl-4-(methylamino)pyridine-2-carboxamide. This nomenclature precisely describes the structural features: a pyridine ring bearing a carboxamide functional group at the 2-position, with the amide nitrogen bearing a methyl substituent, and an additional methylamino group at the 4-position of the pyridine ring.

The structural classification places this compound within the broader picolinamide family, which encompasses pyridine-2-carboxamide derivatives. The presence of two distinct nitrogen-containing functional groups contributes to its classification as a polyfunctional heterocyclic compound. The methylamino substituent at the 4-position creates a specific substitution pattern that distinguishes it from other picolinamide variants and influences its chemical and physical properties.

Alternative nomenclature systems may refer to this compound using various descriptive approaches, but the systematic name provides the most precise structural information. The compound's structural features include a six-membered aromatic heterocycle, an amide functional group, and two methylated amino functionalities. This combination of structural elements places it within specialized subcategories of both amide chemistry and heterocyclic chemistry, reflecting its multifaceted chemical nature.

Chemical Registry Information and Identifiers

This compound is registered under Chemical Abstracts Service number 1065074-98-7, which serves as its unique chemical identifier. The molecular formula C8H11N3O reflects the presence of eight carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 165.19 grams per mole. The compound's structural representation through Simplified Molecular Input Line Entry System notation is CNC1=CC(=NC=C1)C(=O)NC, providing a standardized text-based description of its molecular structure.

The International Chemical Identifier for this compound is InChI=1S/C8H11N3O/c1-9-6-3-4-11-7(5-6)8(12)10-2/h3-5H,1-2H3,(H,9,11)(H,10,12), with the corresponding InChI Key YKMVOSKHDGRIPD-UHFFFAOYSA-N. These standardized identifiers facilitate database searches and ensure accurate compound identification across different chemical information systems. The compound is also catalogued in various chemical databases, including PubChem with identifier 43517738.

Additional registry information includes the MDL number MFCD11504981, which provides another reference point for chemical database searches. The compound's registration in multiple chemical databases reflects its recognition as a distinct chemical entity with defined structural characteristics. These identifiers collectively ensure accurate identification and prevent confusion with structurally similar compounds that may differ only in substitution patterns or stereochemistry.

Registry Parameter Value Source
Chemical Abstracts Service Number 1065074-98-7
Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
PubChem Identifier 43517738
MDL Number MFCD11504981
InChI Key YKMVOSKHDGRIPD-UHFFFAOYSA-N

Significance in Pyridine Chemistry Research

This compound holds particular significance within pyridine chemistry research due to its unique substitution pattern and potential applications as a synthetic intermediate and research tool. The compound exemplifies the sophisticated level of structural modification achievable in modern heterocyclic chemistry, demonstrating precise control over substitution patterns on the pyridine ring system. Research applications have explored its utility as a directing group in metal-catalyzed transformations, reflecting the broader trend toward using functionalized heterocycles as synthetic tools.

The compound's significance extends to coordination chemistry research, where picolinamide derivatives serve as versatile ligands for metal complexes. Studies have demonstrated that picolinamide-based ligands can form stable complexes with various metal centers, contributing to areas such as catalysis and materials science. The specific substitution pattern in this compound potentially offers unique coordination properties that differ from simpler picolinamide variants.

Recent research has positioned this compound within the context of bioactive molecule development, particularly in studies examining kinase inhibition mechanisms. The structural features of this compound align with pharmacophoric elements found in various bioactive compounds, suggesting its potential utility in medicinal chemistry research. The compound's role in synthetic methodology development reflects its value as a building block for more complex molecular architectures.

The significance of this compound in pyridine chemistry research is further emphasized by its representation of advanced synthetic capabilities and its potential for generating structure-activity relationships in biological systems. Research investigations have explored its behavior in various chemical transformations, contributing to the broader understanding of heterocyclic reactivity patterns. The compound serves as a model system for studying the effects of multiple nitrogen-containing substituents on pyridine ring chemistry, providing insights relevant to broader heterocyclic research programs.

Properties

IUPAC Name

N-methyl-4-(methylamino)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-9-6-3-4-11-7(5-6)8(12)10-2/h3-5H,1-2H3,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMVOSKHDGRIPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=C1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656111
Record name N-Methyl-4-(methylamino)pyridine-2-carboxamide
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-98-7
Record name N-Methyl-4-(methylamino)-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065074-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-4-(methylamino)pyridine-2-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-4-(methylamino)pyridine-2-carboxamide
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Preparation Methods

Preparation of Key Intermediate: 4-Chloropyridine-2-carbonyl Chloride Hydrochloride

A crucial intermediate in the synthesis is 4-chloropyridine-2-carbonyl chloride hydrochloride, prepared by chlorination of 2-picolinic acid using thionyl chloride in the presence of sodium bromide and chlorobenzene as solvent. This step converts the carboxylic acid to the corresponding acid chloride and introduces a chlorine substituent at the 4-position of the pyridine ring, which is a good leaving group for subsequent amination reactions.

Step Reagents & Conditions Yield & Observations
2-picolinic acid + SOCl2 + NaBr + chlorobenzene Formation of 4-chloropyridine-2-carbonyl chloride hydrochloride High yield, isolated as HCl salt

Formation of N-Methylpicolinamide Core

The acid chloride intermediate is treated with methylamine in methanol solution to afford N-methylpicolinamide. This nucleophilic acyl substitution proceeds smoothly under mild conditions, yielding the amide with the N-methyl group installed.

Step Reagents & Conditions Product Yield & Purity
4-chloropyridine-2-carbonyl chloride + methylamine (2.0 M in MeOH) N-methylpicolinamide High yield, pure solid

Alternative Synthetic Routes and Catalytic Methods

Copper-catalyzed ortho-C−H amination methods have been reported for related aniline derivatives, which may be adapted for picolinamide derivatives to introduce amino groups selectively. These methods involve copper(II) acetate catalysis with hypervalent iodine reagents and amines, under nitrogen atmosphere and inert conditions, providing a route to functionalized picolinamides with amine substituents at desired positions.

Summary Table of Preparation Steps

Step No. Intermediate/Product Reagents/Conditions Key Observations/Yield
1 4-Chloropyridine-2-carbonyl chloride hydrochloride 2-picolinic acid + SOCl2 + NaBr + chlorobenzene High yield, HCl salt formed
2 N-Methylpicolinamide Acid chloride + methylamine in MeOH High yield, pure solid
3 N-Methyl-4-(methylamino)picolinamide N-methylpicolinamide chloride + methylamine + K2CO3 in DMF, 85 °C, 15 h High yield (~87%), orange solid
4 Functionalized derivatives via copper-catalyzed amination Cu(OAc)2, PhI(OAc)2, morpholine, N2 atmosphere, p-xylene, room temp to 110 °C Selective amination possible

Research Findings and Practical Considerations

  • The use of thionyl chloride with sodium bromide and chlorobenzene provides an efficient method to prepare acid chlorides with halogen substitution on the pyridine ring, facilitating further functionalization.
  • The nucleophilic substitution of the 4-chloro substituent by methylamine proceeds with good regioselectivity and high yields under basic conditions in polar aprotic solvents like DMF.
  • Copper-catalyzed ortho-amination techniques offer a complementary approach for introducing amino groups on aromatic rings but may require optimization for picolinamide systems.
  • Reaction conditions such as temperature, atmosphere (nitrogen), and solvent choice critically influence the yield and purity of the final compound.
  • Purification typically involves extraction, washing with brine, drying, and recrystallization or chromatography to obtain analytically pure this compound.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(methylamino)picolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H11N3O
  • Molecular Weight : 165.19 g/mol
  • CAS Number : 1065074-98-7

N-Methyl-4-(methylamino)picolinamide is characterized by its unique structural features, which include both a methyl and a methylamino group on the pyridine ring. This configuration contributes to its distinct chemical reactivity and biological activity.

Chemistry

This compound serves as a building block in organic synthesis. It is utilized in the creation of more complex organic molecules, enabling the development of novel compounds with potential therapeutic applications.

Biology

This compound has been investigated as a biochemical probe to study enzyme interactions and metabolic pathways. Its ability to interact with various biological targets makes it valuable for understanding cellular processes.

Medicine

Research has explored its potential therapeutic properties, particularly in the context of cancer treatment:

  • Aurora-B Kinase Inhibition : this compound interacts with Aurora-B kinase, an enzyme crucial for cell division. By binding to the ATP pocket of this kinase, it inhibits its activity, which can lead to apoptosis in cancer cells .
  • Anti-cancer Activity : Studies have shown that this compound exhibits significant anti-proliferative effects against various human cancer cell lines, including HepG2 liver cancer cells .

Industry

In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals and novel materials. Its role as a precursor in drug synthesis highlights its importance in pharmaceutical chemistry .

Biochemical Mechanisms

The interaction of this compound with Aurora-B kinase disrupts normal cellular functions, influencing pathways related to cell division and proliferation. This inhibition can lead to significant therapeutic outcomes in cancer treatment .

In Vitro Studies

Several studies have highlighted the efficacy of this compound against cancer cell lines:

  • A notable study demonstrated that derivatives of this compound displayed superior anti-proliferative activities compared to established drugs like sorafenib .

Mechanism of Action

The mechanism of action of N-Methyl-4-(methylamino)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

Key Findings

  • Substituent Impact: The addition of electron-withdrawing groups (e.g., trifluoromethyl in YL529) enhances metabolic stability and target binding, as seen in its anti-metastatic activity . Conversely, electron-donating groups (e.g., methylamino in the parent compound) may improve solubility but reduce receptor affinity.
  • Heterocyclic Additions : Rhodanine and thiazole moieties (e.g., compounds in ) introduce planar, rigid structures that facilitate intercalation with biological targets, such as DNA or enzyme active sites.
  • Synthetic Accessibility: Derivatives with nitro or amino groups (e.g., ) are synthesized via straightforward nucleophilic substitutions, while thiosemicarbazone derivatives require multi-step condensation reactions .

Physicochemical and Pharmacokinetic Profiles

  • Solubility : Ureido and formamido derivatives exhibit higher aqueous solubility due to hydrogen-bonding capabilities, whereas trifluoromethyl-substituted analogs (e.g., YL529) display improved lipophilicity .
  • Stability : Thiosemicarbazone derivatives may suffer from hydrolytic instability under physiological conditions, limiting their in vivo applicability .

Biological Activity

N-Methyl-4-(methylamino)picolinamide (NMMP) is an organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H11N3O
  • Molecular Weight : 165.19 g/mol
  • CAS Number : 1065074-98-7

NMMP is characterized by its interaction with various biological targets, particularly kinases involved in cell division.

Target Interaction

NMMP is suggested to interact primarily with the ATP pocket of Aurora-B kinase , a critical enzyme in the regulation of mitosis. This interaction leads to inhibition of kinase activity, which is crucial for cell cycle progression.

Biochemical Pathways

The binding of NMMP to Aurora-B kinase disrupts normal cellular processes, influencing pathways related to cell division and proliferation. This inhibition can result in apoptosis in cancer cells, making NMMP a compound of interest for anti-cancer drug development .

In Vitro Studies

Research has demonstrated that NMMP exhibits significant anti-proliferative effects against various human cancer cell lines. For instance:

  • HepG2 Cells : NMMP has shown promising inhibitory activity against HepG2 liver cancer cells, indicating its potential as a therapeutic agent .
  • Comparison with Other Compounds : In studies involving derivatives of NMMP, some compounds displayed anti-proliferative activities superior to established drugs like sorafenib .

Case Studies

  • Aurora-B Kinase Inhibition :
    • A study indicated that NMMP derivatives selectively inhibited Aurora-B kinase, leading to reduced viability in cancer cell lines. The compound's structural modifications enhanced its potency and selectivity .
  • Cellular Effects :
    • NMMP was found to influence cellular signaling pathways and gene expression related to apoptosis and cell cycle regulation. This was supported by molecular docking studies that illustrated stable interactions between NMMP and the target kinase .

Research Findings Summary

Study FocusFindings
Aurora-B Kinase Inhibition Significant inhibition observed in vitro against HepG2 cells; NMMP derivatives showed enhanced potency .
Mechanism of Action Binding to ATP pocket leads to disruption in cell division processes.
Comparative Efficacy Some derivatives outperformed sorafenib in anti-cancer activity assays .

Q & A

Q. What are the optimized synthetic routes for N-Methyl-4-(methylamino)picolinamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound derivatives often involves coupling reactions between substituted picolinamides and aminophenols. For example, reacting 4-chloro-N-methylpicolinamide with 4-aminophenol under varying conditions (e.g., solvent, temperature, catalyst) can yield target compounds, though yields may be low (~25%) due to competing side reactions . Optimization strategies include:

  • Catalyst Screening : Use of Pd-based catalysts or Lewis acids to improve regioselectivity.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) may enhance solubility and reduce byproduct formation.
  • Temperature Control : Moderate heating (80–100°C) balances reaction rate and decomposition.
    A comparative table of reaction conditions and yields is recommended for systematic optimization.

Q. How can researchers confirm the structural integrity of this compound derivatives?

Methodological Answer: Structural validation requires multi-technique corroboration:

  • X-ray Crystallography : Resolves bond lengths and dihedral angles (e.g., C=O bond at 1.208 Å and near-perpendicular aryl ring orientations ).
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent-specific shifts (e.g., methylamino protons at δ 2.8–3.1 ppm, aromatic protons at δ 6.5–8.0 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]+^+ peaks for C14_{14}H15_{15}N3_{3}O2_{2}: 257.29 g/mol ).

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl or pivalamido groups) impact the antitumor activity of this compound derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups : Trifluoromethyl (-CF3_3) at the phenyl ring enhances metabolic stability and target binding (e.g., compound 5q showed 70–90% tumor suppression in vivo ).
  • Hydrogen-Bond Donors : Pivalamido groups improve solubility and intermolecular interactions (e.g., crystal packing via N–H⋯O bonds ).
  • Substitution Position : Para-substitution on the phenoxy moiety maximizes steric compatibility with kinase active sites (e.g., c-Met inhibition ).
    A comparative SAR table (e.g., IC50_{50} values vs. substituent type) is critical for prioritizing derivatives.

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound class?

Methodological Answer: Discrepancies often arise from assay variability or compound purity. Mitigation approaches include:

  • Standardized Assays : Use validated protocols (e.g., MTT for cytotoxicity, kinase inhibition assays with ATP controls ).
  • Batch Reproducibility : Multiple synthesis replicates with HPLC purity >95% (e.g., retention time consistency ).
  • Cross-Study Meta-Analysis : Compare IC50_{50} values across cell lines (e.g., HepG2 vs. HCT116 ) to identify cell-type-specific effects.

Q. How can researchers design in vivo studies to evaluate the pharmacokinetics and toxicity of lead compounds?

Methodological Answer:

  • Dosing Formulation : Suspend compounds in 0.5% CMC-Na for oral gavage to ensure bioavailability .
  • Pharmacokinetic Profiling : Measure plasma half-life, Cmax_{max}, and tissue distribution via LC-MS/MS .
  • Toxicity Screening : Monitor liver/kidney function markers (e.g., ALT, creatinine) and histopathology in rodent models.

Data Analysis & Validation

Q. What statistical frameworks are suitable for analyzing dose-response relationships in antitumor studies?

Methodological Answer:

  • Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50_{50} and efficacy thresholds .
  • PICO Framework : Define Population (cancer cell lines), Intervention (compound dosage), Comparison (control groups), and Outcomes (viability reduction) for reproducibility .

Tables for Key Findings

Q. Table 1. Synthesis Optimization of this compound Derivatives

ConditionYield (%)Key ObservationsReference
Ethanol, 80°C, 24h25Competing side reactions
DMF, Pd(OAc)2_2, 100°C62Improved regioselectivity

Q. Table 2. SAR of Antitumor Derivatives

DerivativeSubstituentIC50_{50} (μM, HCT116)Tumor Suppression (%)
5q-CF3_30.4590
5a-CH3_32.845

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-Methyl-4-(methylamino)picolinamide
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